
(1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol involves complex organic reactions. For instance, a study by Chen and Ramachandran (1997) detailed the synthesis of this compound using (+)-B-2-cyclohexen-1-yldiisopinocampheylborane with glyoxal at −78°C, yielding a high stereoisomeric purity (Chen & Ramachandran, 1997).
Applications De Recherche Scientifique
Catalysis and Synthesis
- The review by Tan et al. (2021) discusses the advances in the selective hydrogenation of furfural and its derivatives to pentanediol, highlighting the importance of catalyst design and reaction mechanisms for producing high-value fine chemicals. This research area might intersect with the applications of chiral diols like (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol in catalysis or as intermediates in organic synthesis (Tan et al., 2021).
Environmental Chemistry
- Zuiderveen et al. (2020) reviewed the occurrence of novel brominated flame retardants in various environments, focusing on their registration, risks, and the need for further research on their environmental fate and toxicity. While this review does not directly relate to (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol, it reflects the broader context of chemical compounds' impact on the environment and the importance of understanding their properties and behaviors (Zuiderveen et al., 2020).
Analytical Chemistry
- The work by Domańska et al. (2016) on activity coefficients at infinite dilution in ionic liquids provides insights into solvent properties for separation processes, potentially relevant for purifying or studying compounds like (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol (Domańska et al., 2016).
Biological and Pharmacological Research
- The review by Burgos-Aceves et al. (2021) on the endocrine disruptor functions of DDT and DDE in humans and wildlife, including their impact on mitochondrial function, underscores the complexity of biological interactions with chemical compounds. Though not directly about (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol, this research area could be relevant if similar compounds exhibit biological activity or are involved in pharmacological studies (Burgos-Aceves et al., 2021).
Chemical Safety and Toxicology
- Paustenbach et al. (2015) provided a comprehensive review on the toxicity of crude 4-methylcyclohexanemethanol (MCHM), an industrial solvent. Understanding the toxicological profiles and safety measures for chemicals, including those structurally related to (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol, is crucial for their application in research and industry (Paustenbach et al., 2015).
Safety and Hazards
The toxicological properties of this material have not been fully investigated . It may cause eye irritation, skin irritation, irritation of the digestive tract, and respiratory tract irritation . In case of exposure, it’s recommended to flush eyes and skin with plenty of water, remove from exposure and move to fresh air immediately, and get medical aid .
Propriétés
IUPAC Name |
(1R,2R)-1,2-dicyclohexylethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-16H,1-10H2/t13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHLARJSOMXDKL-ZIAGYGMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(C2CCCCC2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]([C@@H](C2CCCCC2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-1,2-Dicyclohexylethane-1,2-diol | |
Q & A
Q1: What is the role of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol in the research presented?
A1: The paper investigates molybdenum complexes with various chiral diols, including (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol. This specific diol likely acts as a chiral ligand coordinating to the molybdenum center. [] This coordination can influence the stereochemistry and reactivity of the resulting molybdenum complex. [] Further research would be needed to explore the specific influence of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol on the properties and reactivity of the synthesized molybdenum complexes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benz[f]indan-1-ol](/img/structure/B37803.png)
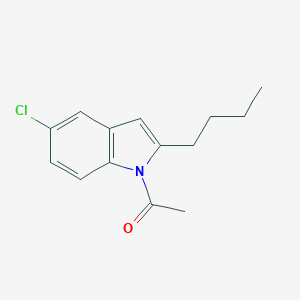
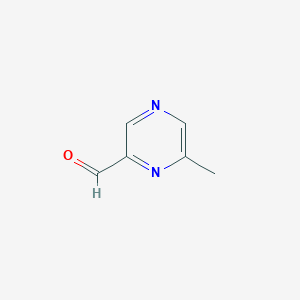

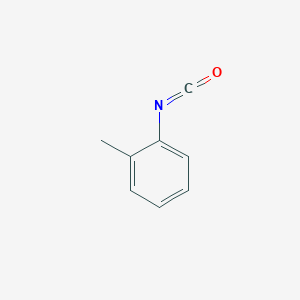


![3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione](/img/structure/B37818.png)


![5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine](/img/structure/B37828.png)
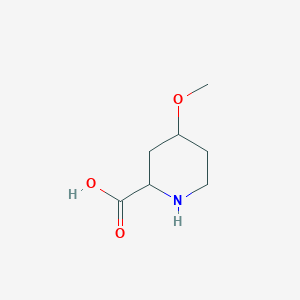
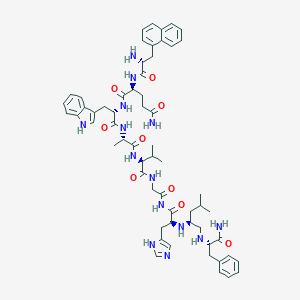
![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B37832.png)